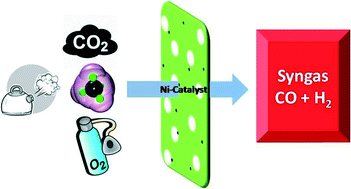Ni nanocluster on modified CeO2–ZrO2 nanoporous composite for tri-reforming of methane
Catalysis Science & Technology Pub Date: 2016-07-07 DOI: 10.1039/C5CY01323B
Abstract
Modified CeO2–ZrO2 nanoporous composites have been synthesized by using a very facile solvothermal approach and Ni nanoclusters were deposited on this newly developed support by using urea deposition precipitation method. The physico-chemical properties of the prepared catalysts were thoroughly characterized by using X-ray diffraction (XRD), nitrogen physisorption (BET), temperature programmed reduction (TPR), scanning electron microscopy (SEM), transmission electron microscopy (TEM), and X-ray photoelectron spectroscopy (XPS). The prepared materials have been well explored for methane activation with a well-balanced composition of H2O, CO2 and O2. The catalysts exhibit promising activity for tri-reforming (H2O, CO2 and O2) of methane with high selectivity towards synthesis gas (a mixture of hydrogen and carbon monoxide). Moreover, reaction parameters also been optimized in detail in terms of temperature, gas hourly space velocity (GHSV) and time on stream (TOS). The study demonstrates that the well synchronised catalyst system is highly stable for more than 100 h with almost a constant syngas ratio of 2.1 and over 95% methane conversion at 800 °C.


Recommended Literature
- [1] Gas-phase reactivity of acyclic α,β-unsaturated carbonyls towards ozone
- [2] Experimental and theoretical evaluation on the antioxidant activity of a copper(ii) complex based on lidocaine and ibuprofen amide-phenanthroline agents†
- [3] A general colorimetric method for detecting protease activity based on peptide-induced gold nanoparticle aggregation†
- [4] (H2dabco)[Na(BF4)3]: an ABX3-type inorganic–organic hybrid perovskite compound exhibiting dielectric switching above room-temperature†
- [5] Effect of substitution on halide/hydrated halide binding: a case study of neutral bis-urea receptors†
- [6] Luminescent tellurium-doped cadmium sulphide electrodes as probes of semiconductor excited-state deactivation processes in photoelectrochemical cells
- [7] Engineering Mo/Mo2C/MoC hetero-interfaces for enhanced electrocatalytic nitrogen reduction†
- [8] The third decade of microfluidics
- [9] Predicting and rationalizing the effect of surface charge distribution and orientation on nano-wire based FET bio-sensors †
- [10] Controllable synthesis of ultrathin nickel oxide sheets on carbon cloth for high-performance supercapacitors










